(R)-butane-1,2-diol
Overview
Description
“(R)-butane-1,2-diol” is a chiral compound that is part of a broader class of organic compounds known as diols, which contain two hydroxyl groups. The prefix "(R)" indicates the configuration of the molecule at its chiral center, following the Cahn-Ingold-Prelog priority rules.
Synthesis Analysis
The synthesis of related compounds to “(R)-butane-1,2-diol” has been explored in various studies. For instance, the synthesis of homochiral (R) 2-(9-purinyl)butane-1,4-diols from (S) butane-1,2,4-triol has been described, which involves an alkylation reaction under Mitsunobu conditions . This demonstrates the potential for synthesizing derivatives of butane-1,2-diol using chiral starting materials and specific reaction conditions to control the stereochemistry of the resulting compound.
Molecular Structure Analysis
The molecular structure of compounds closely related to “(R)-butane-1,2-diol” has been characterized using various analytical techniques. For example, the reaction between racemic 1,2,4-butane triol and di-tert-butyltin oxide resulted in novel compounds with defined structural organooxotin moieties, as characterized by NMR and X-ray diffraction analysis . This indicates that the molecular structure of butane-1,2-diol derivatives can be complex and may form cyclic patterns or dimeric structures depending on the reaction conditions.
Chemical Reactions Analysis
The reactivity of butane-1,2-diol derivatives has been explored in the context of protecting group chemistry. Butane-1,2-diacetals, for example, are used as selective protecting groups for trans-diequatorial-1,2-diols and have been applied to various hydroxylated chiral templates . The conformational rigidity provided by diacetal protection is critical for inducing diastereoselectivity in subsequent chemical reactions, illustrating the importance of understanding the chemical reactivity of butane-1,2-diol and its derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of “(R)-butane-1,2-diol” are not detailed in the provided papers, the properties of diols in general can be inferred. Diols typically have higher boiling points than their hydrocarbon counterparts due to the presence of hydrogen bonding. The chirality of compounds like “(R)-butane-1,2-diol” also affects their optical properties, such as specific rotation, which can be crucial for applications in chiral synthesis and pharmaceuticals.
Scientific Research Applications
-
Solvent : “®-butane-1,2-diol” can be used as a solvent. A solvent is a substance that dissolves a solute, resulting in a solution .
-
Humectant : It can also be used as a humectant . Humectants are substances that attract and retain the moisture in the air nearby via absorption, drawing the water vapor into or beneath the organism’s or object’s surface .
-
Precursor in the Production of Polymers and Plastics : “®-butane-1,2-diol” is used as a precursor in the production of polymers and plastics . Polymers are substances with a molecular structure built up chiefly or completely from a large number of similar units bonded together .
-
Synthesis of Pharmaceuticals : This compound is used in the synthesis of pharmaceuticals . In this context, it could be used as a building block to create more complex molecules used in drug formulation .
-
Synthesis of Agricultural Chemicals : “®-butane-1,2-diol” is also used in the synthesis of agricultural chemicals . These could include pesticides, fertilizers, or other chemicals used in farming .
-
Organic Intermediate : It is also classified as an organic intermediate , which means it can be used in the synthesis of other organic compounds .
-
Chemical Synthesis : “®-butane-1,2-diol” is often used in chemical synthesis . It can serve as a building block in the synthesis of various organic compounds .
-
Pharmaceutical Manufacturing : This compound can be used in the manufacturing of pharmaceuticals . It can serve as a precursor or an intermediate in the synthesis of various drugs .
-
Material Science : In the field of material science, “®-butane-1,2-diol” can be used in the production of certain types of polymers . These polymers can have various applications, from packaging materials to biomedical devices .
-
Agriculture : “®-butane-1,2-diol” can be used in the synthesis of certain types of agricultural chemicals . These can include pesticides, herbicides, and fertilizers .
-
Food Industry : As a food additive, “®-butane-1,2-diol” can be used as a flavoring agent or a humectant . Humectants are substances that help to retain moisture .
-
Cosmetics : In the cosmetics industry, “®-butane-1,2-diol” can be used as a solvent or a humectant . It can help to improve the texture and stability of various cosmetic products .
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It may include toxicity data, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves discussing potential areas of future research. It could include potential applications of the compound, unanswered questions about its properties, or new methods of synthesis.
For a specific compound like “®-butane-1,2-diol”, you would need to consult scientific literature or databases for this information. Tools like Google Scholar, PubMed, and chemical databases like PubChem or ChemSpider can be very useful. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have a different compound or a more specific question about “®-butane-1,2-diol”, feel free to ask!
properties
IUPAC Name |
(2R)-butane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWNKZVCUKKSR-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348847 | |
Record name | (R)-1,2-BUTANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-butane-1,2-diol | |
CAS RN |
40348-66-1 | |
Record name | (2R)-1,2-Butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40348-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1,2-BUTANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1,2-Butanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.